

GSK2256294A: An In-depth Technical Guide on the Safety and Toxicology Profile

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Compound of Interest

Compound Name: GSK2256294A

Cat. No.: B607787

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GSK2256294A is a potent, selective, and orally active inhibitor of soluble epoxide hydrolase (sEH). This enzyme is critical in the metabolism of epoxyeicosatrienoic acids (EETs), which are lipid signaling molecules with anti-inflammatory, vasodilatory, and cytoprotective properties. By inhibiting sEH, **GSK2256294A** increases the bioavailability of EETs, offering a promising therapeutic strategy for conditions associated with endothelial dysfunction and inflammation, such as chronic obstructive pulmonary disease (COPD), diabetes, and cardiovascular diseases. This technical guide provides a comprehensive overview of the safety and toxicology profile of **GSK2256294A**, drawing from preclinical and clinical data. All quantitative data are summarized in structured tables, and key experimental protocols and signaling pathways are detailed and visualized.

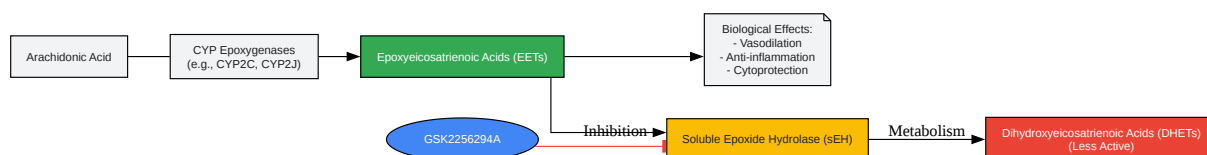
Mechanism of Action

GSK2256294A is a tight-binding, reversible inhibitor of the hydrolase domain of the sEH enzyme (encoded by the EPHX2 gene). It does not affect the phosphatase domain of the enzyme. The primary mechanism of action involves preventing the conversion of EETs to their less active dihydroxyeicosatrienoic acids (DHETs). This leads to an accumulation of EETs, which then exert their beneficial effects on vascular tone, inflammation, and cellular protection.

[1][2]

Signaling Pathway

The signaling pathway influenced by **GSK2256294A** is centered on the arachidonic acid cascade.



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Mechanism of action of **GSK2256294A**.

Preclinical Safety and Toxicology

Preclinical studies in animal models have demonstrated that **GSK2256294A** attenuates cigarette smoke-induced lung inflammation.

In Vitro Toxicology

GSK2256294A has been shown to be a potent inhibitor of recombinant human, rat, and murine sEH with the following IC50 values:

Species	IC50 (pM)
Human (recombinant)	27
Rat (ortholog)	61
Murine (ortholog)	189
Data from MedChemExpress[3]	

Furthermore, **GSK2256294A** inhibits the conversion of 14,15-EET-d11 to 14,15-DHET-d11 in whole blood from different species.[3]

In Vivo Toxicology

In mouse models of cigarette smoke-induced pulmonary inflammation, oral administration of **GSK2256294A** led to a dose-dependent reduction in bronchoalveolar lavage (BAL) fluid total cells, neutrophils, and macrophages.[\[3\]](#)

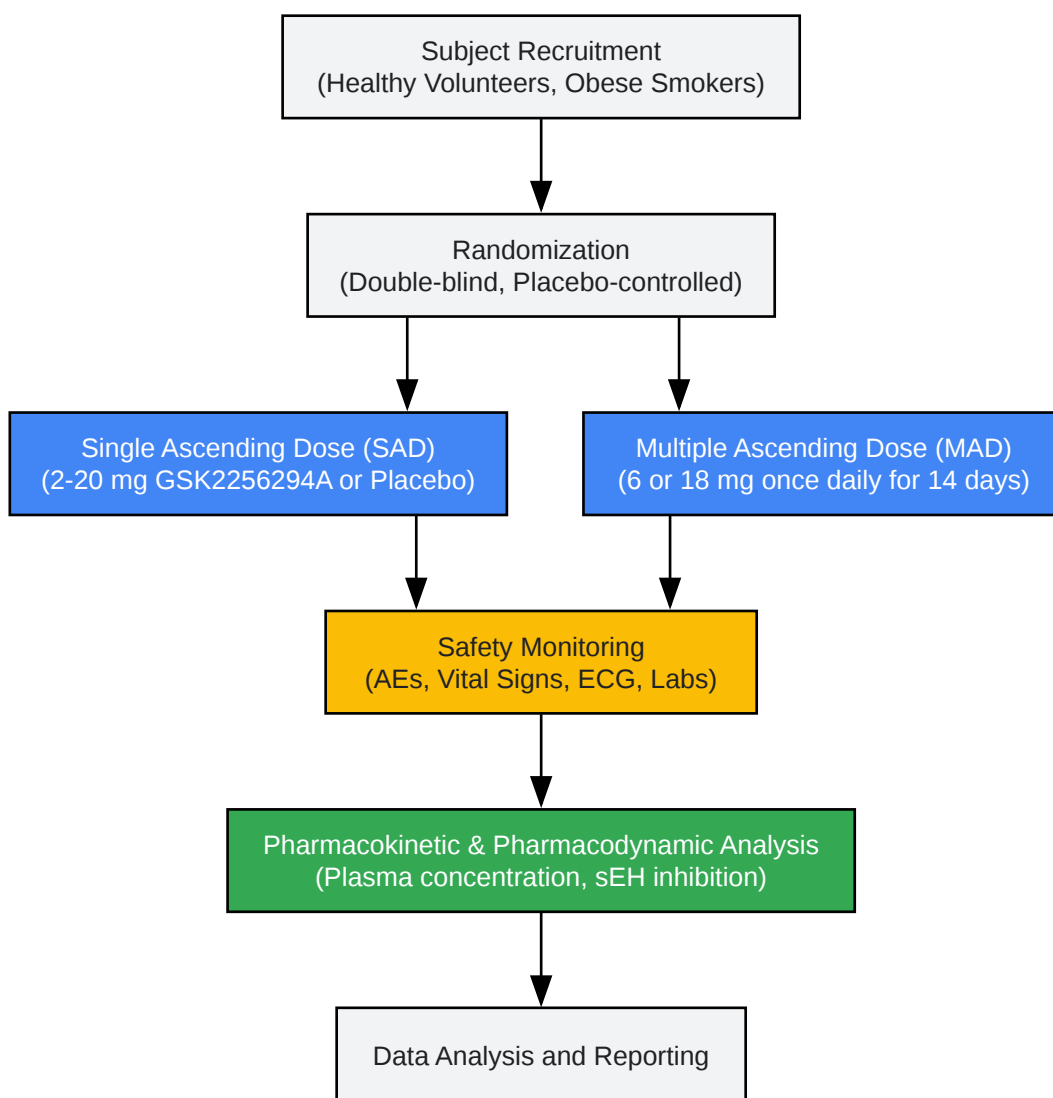
Dose (mg/kg, p.o.)	Effect
5-30 (twice daily for 2 weeks)	Inhibition of generation and maintenance of pulmonary inflammation.
30 (twice daily for 8 days)	Significant reduction in neutrophils, macrophages, and pulmonary inflammation.
Data from MedChemExpress [3]	

Clinical Safety and Pharmacokinetics

GSK2256294A has been evaluated in multiple Phase I and Phase II clinical trials, demonstrating a favorable safety profile.[\[4\]](#)[\[1\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

Phase I Clinical Trial Experimental Workflow

A typical Phase I study design for **GSK2256294A** involved single ascending doses and multiple doses in healthy subjects and specific patient populations like obese smokers.



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Generalized workflow for Phase I clinical trials of **GSK2256294A**.

Adverse Events

Across Phase I studies, **GSK2256294A** was generally well-tolerated with no serious adverse events (AEs) attributed to the drug.^{[4][5][6][7][9][10]} The most frequently reported AEs were:

- Headache^{[4][5][6][7][9][10]}
- Contact Dermatitis^{[4][5][6][7][9][10]}

In a study involving patients with aneurysmal subarachnoid hemorrhage, there were no adverse events related to the study drug.[\[11\]](#)

Pharmacokinetics

Parameter	Value	Study Population
Time to Maximum Concentration (Tmax)	~1-2 hours	Healthy males and obese smokers
Half-life (t1/2)	25-43 hours	Healthy males and obese smokers
Dose Proportionality	Approximately dose-proportional increase in exposure from 6 mg to 20 mg	Healthy males and obese smokers
Effect of Food, Age, and Gender	No significant effect on pharmacokinetic parameters	Healthy younger males, healthy elderly males and females
Data from Lazaar et al., 2016 [4]		

Pharmacodynamics: sEH Enzyme Inhibition

GSK2256294A demonstrated potent and sustained inhibition of sEH enzyme activity in a dose-dependent manner.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

Dose	Mean sEH Inhibition (%)	95% Confidence Interval
Single Dose		
2 mg	41.9	-51.8, 77.7
20 mg	99.8	99.3, 100.0
Repeat Dose (Day 14)		
6 mg	98-99	Not Reported
18 mg	98-99	Not Reported
Data from Lazaar et al., 2016[4]		

Near maximal inhibition was sustained for up to 24 hours.[4][5][6][7]

Biomarker and Other Safety-Related Findings

- Vascular Endothelial Growth Factor (VEGF): No significant changes in serum VEGF concentrations were observed after 14 days of dosing. In subjects receiving 18 mg of **GSK2256294A**, there was a trend for a decrease in VEGF.[4]
- Plasma Fibrinogen: Adjusted mean values of plasma fibrinogen were within the normal range and were similar across all treatment groups.[4]
- F2-Isoprostanes: sEH inhibition with **GSK2256294A** reduced plasma F2-isoprostanes, a marker of oxidative stress.[12]
- Inflammatory Markers: In obese prediabetic individuals, **GSK2256294A** decreased adipose IFN γ -producing Th1 cells and secreted TNF α , suggesting a reduction in adipose tissue inflammation.[13]
- Insulin Sensitivity: **GSK2256294A** did not alter insulin sensitivity in humans.[12]

Experimental Protocols

Phase I Clinical Study Protocol (Based on NCT01762774 and NCT02006537)

- Study Design: Randomized, double-blind, placebo-controlled, single and multiple ascending dose studies.[\[4\]](#)
- Participants: Healthy male non-smokers (18-65 years, BMI 19-25 kg/m²) and moderately overweight smokers (≥10 cigarettes/day).[\[4\]](#)
- Dosing Regimens:
 - Single escalating doses of 2, 6, 12, and 20 mg of **GSK2256294A** or placebo.[\[4\]](#)
 - Once daily doses of 6 or 18 mg of **GSK2256294A** or placebo for 14 days.[\[4\]](#)
 - A single 10 mg dose was also administered to healthy younger males and healthy elderly males and females with and without food.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[10\]](#)
- Safety Assessments: Monitoring of adverse events, 25-hour continuous Holter and electrocardiographic monitoring, vital signs, and clinical laboratory tests.[\[4\]](#)
- Pharmacokinetic Sampling: Serial blood samples were collected to determine plasma concentrations of **GSK2256294A**.[\[4\]](#)
- Pharmacodynamic Assessments: sEH enzyme inhibition was measured. Blood biomarkers including serum VEGF and plasma fibrinogen were also assessed.[\[4\]](#)

Conclusion

GSK2256294A has demonstrated a favorable safety and tolerability profile in early-phase clinical trials. The most common adverse events were mild and included headache and contact dermatitis. The pharmacokinetic profile supports once-daily dosing, and the pharmacodynamic data confirm potent and sustained inhibition of the target enzyme, sEH. The preclinical data in inflammatory models are consistent with the proposed mechanism of action. These findings support the continued investigation of **GSK2256294A** in patients with conditions characterized by endothelial dysfunction and inflammation.

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